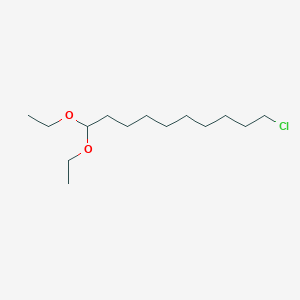

10-Chloro-1,1-diethoxydecane

Vue d'ensemble

Description

10-Chloro-1,1-diethoxydecane is mainly used as a surfactant and emulsifier . In industry, it can be used for wetting agent, foaming agent, acid removal agent, and defoamer . In the manufacture of cosmetics, it is often used in the production of facial cleanser, soap, shampoo, and other products .

Synthesis Analysis

The preparation method of 10-chloro-1,1-diethoxydecane is usually obtained by reacting 10-bromo-1,1-diethoxydecane with thionyl chloride under appropriate conditions . The reaction needs to be carried out under inert gas protection to avoid dangerous gas release .Molecular Structure Analysis

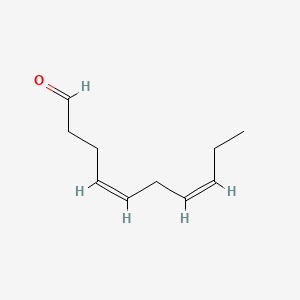

The molecular formula of 10-Chloro-1,1-diethoxydecane is C14H29ClO2 . The IUPAC name is 10-chloro-1,1-diethoxydecane . The InChI is 1S/C14H29ClO2/c1-3-16-14(17-4-2)12-10-8-6-5-7-9-11-13-15/h14H,3-13H2,1-2H3 . The Canonical SMILES is CCOC(CCCCCCCCCl)OCC .Physical And Chemical Properties Analysis

The molecular weight of 10-Chloro-1,1-diethoxydecane is 264.83 g/mol . The XLogP3-AA is 5 . The Hydrogen Bond Donor Count is 0 and the Hydrogen Bond Acceptor Count is 2 . The Rotatable Bond Count is 13 . The Exact Mass is 264.1856079 g/mol . The Monoisotopic Mass is 264.1856079 g/mol . The Topological Polar Surface Area is 18.5 Ų . The Heavy Atom Count is 17 .Applications De Recherche Scientifique

Substituted Polyvinylalcohol as a Drug Carrier

- Study Overview : This research evaluated polyvinylalcohol (PVA) substituted with various alkyl chains, including Iodododecane and crosslinked with Bis-chloro-ethoxy-ethane, for its potential as an injectable drug carrier. Beta-carotene was used as a model drug to assess the release characteristics from these PVA compounds (Cerchiara et al., 2003).

New Chloroquinoline Derivatives for Antifungal Applications

- Study Overview : Investigation into 5-methyl benzothieno[3,2-b]quinolinium derivatives, including chloro and methoxy substituted compounds, revealed their significant antifungal properties, particularly against opportunistic fungal pathogens prevalent in organ transplant patients. This highlights the potential of chloro-substituted compounds in developing new antifungal drugs (Boateng et al., 2011).

Investigation of Chloroquines in Cancer Therapy

- Study Overview : Research has been repositioning chloroquine and related quinoline derivatives as anticancer agents. These compounds, known for their antimalarial properties, have demonstrated diverse effects on cancer cells and are being incorporated into clinical studies for cancer therapy, highlighting the adaptability of chloro compounds in medical applications (Vlahopoulos et al., 2014).

Chloroacetamides in Protein Synthesis

- Study Overview : The study investigated the effects of chloroacetamides, including alachlor and metolachlor, on protein synthesis. Despite their inhibitory effects in vivo, these chloroacetamides did not affect protein synthesis rates in a cell-free system, suggesting complex interactions in living organisms (Deal et al., 1980).

Chloroquine as an Adjuvant in Cancer Chemotherapy

- Study Overview : This research focused on chloroquine's potential as an adjuvant in cancer chemotherapy. Chloroquine, at clinically acceptable doses, was found to increase the survival of glioblastoma patients when used with chemo-radiotherapy, suggesting its beneficial role in enhancing standard cancer treatments (Pascolo, 2016).

Safety and Hazards

10-Chloro-1,1-diethoxydecane is relatively safe under normal conditions of use, but the following matters still need to be paid attention : Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse with plenty of water . It may be irritating to the skin, need to wear protective gloves and appropriate protective glasses . Keep well ventilated during operation or storage to avoid inhalation of gas or dust .

Propriétés

IUPAC Name |

10-chloro-1,1-diethoxydecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29ClO2/c1-3-16-14(17-4-2)12-10-8-6-5-7-9-11-13-15/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGYUTQJILAMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCCCCCCCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676797 | |

| Record name | 10-Chloro-1,1-diethoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Chloro-1,1-diethoxydecane | |

CAS RN |

1221273-58-0 | |

| Record name | 10-Chloro-1,1-diethoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425177.png)

![Methyl[(1-methylcyclopropyl)methyl]amine](/img/structure/B1425182.png)

![(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1425187.png)

![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1425188.png)

![6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1425190.png)

![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1425194.png)

![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)